2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a benzamide backbone substituted with chlorine atoms at the 2- and 5-positions of the benzene ring and methoxy groups at the 4- and 7-positions of the benzothiazole moiety. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry and materials science, particularly due to their electron-deficient aromatic systems, which enable π-π stacking interactions and charge transport properties .
Properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-7-8(17)3-4-10(9)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWRVOWWXJLEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including inflammation and pain sensation.
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ()
This analog differs in the positions of substituents: the benzothiazole ring bears chlorine atoms at the 4- and 5-positions instead of methoxy groups, while the benzamide moiety has 3,4-dimethoxy substituents. The molecular weight (383.24 g/mol) and formula (C₁₆H₁₂Cl₂N₂O₃S) are identical, but the altered substituent positions may significantly influence binding affinity in biological systems or optoelectronic properties in materials science .
2,5-Dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide ()
Replacing the benzamide with a thiophene-3-carboxamide introduces a sulfur-containing heterocycle. This modification alters the compound’s conjugation length and electronic properties, as thiophene rings are more electron-rich than benzene. The molecular weight increases slightly (389.28 g/mol; C₁₄H₁₀Cl₂N₂O₃S₂), and the thiophene moiety may enhance charge-carrier mobility in organic semiconductors, making this analog more suitable for electronic applications than the benzamide-based target compound .
Benzothiadiazole Derivatives ()
Compounds like 4,7-diphenylethynyl-2,1,3-benzothiadiazole exhibit strong luminescent properties due to extended π-conjugation, a feature absent in the target compound. The methoxy groups in the target compound may reduce luminescence efficiency compared to ethynyl-substituted analogs but improve solubility for solution-processed applications . Benzothiadiazole-containing polymers () are widely used in organic photovoltaics, whereas the target compound’s benzamide core may limit its utility in such applications unless further functionalized .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Substituent Positioning : The 4,7-dimethoxy configuration in the target compound likely enhances solubility compared to dichloro-substituted analogs, facilitating formulation in biological assays .
- Electronic Properties : The absence of ethynyl or extended π-systems (as in ) limits luminescent applications but may favor charge transfer in simpler organic semiconductors .
- Biological Activity : While explicit data are lacking, chlorine and methoxy substituents are associated with enhanced interaction with microbial enzymes in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
